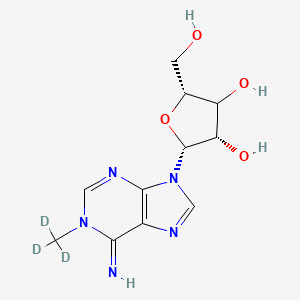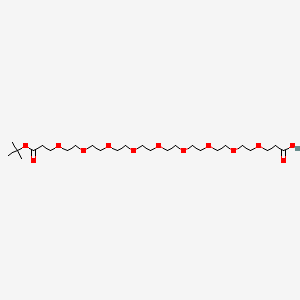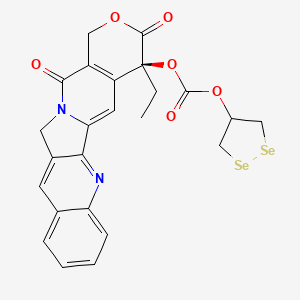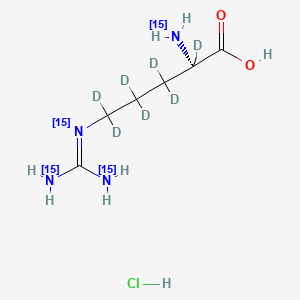
L-Arginine-15N4,d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine-15N4,d7 (hydrochloride) is a stable isotope-labeled compound of L-Arginine hydrochloride. It is labeled with both deuterium (d7) and nitrogen-15 (15N4), making it a valuable tool in various scientific research applications. L-Arginine hydrochloride is known for being a nitrogen donor in the synthesis of nitric oxide, a potent vasodilator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. This process typically includes the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of deuterium and nitrogen-15 into the desired positions on the molecule. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Isotope-labeled precursors such as 15N-labeled ammonia and deuterium-labeled reagents.
Reaction Conditions: Controlled temperature and pH conditions to facilitate the incorporation of isotopes.
Purification: Techniques such as chromatography to isolate the labeled compound from any impurities
Industrial Production Methods
Industrial production of L-Arginine-15N4,d7 (hydrochloride) follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of isotope-labeled precursors.
Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Quality Control: Rigorous testing to ensure the final product meets the required specifications for isotope labeling
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Conversion to nitric oxide and other nitrogen oxides.
Reduction: Formation of reduced nitrogen species.
Substitution: Replacement of functional groups with other chemical entities
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions include nitric oxide, nitrogen oxides, and various substituted derivatives of L-Arginine .
Aplicaciones Científicas De Investigación
L-Arginine-15N4,d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein synthesis and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
L-Arginine-15N4,d7 (hydrochloride) exerts its effects primarily through its role as a nitrogen donor in the synthesis of nitric oxide. The molecular targets and pathways involved include:
Nitric Oxide Synthase: Enzyme that catalyzes the conversion of L-Arginine to nitric oxide.
Vasodilation: Nitric oxide acts on smooth muscle cells to induce relaxation and vasodilation.
Signal Transduction: Nitric oxide activates guanylate cyclase, leading to increased levels of cyclic GMP and subsequent physiological effects
Comparación Con Compuestos Similares
L-Arginine-15N4,d7 (hydrochloride) can be compared with other isotope-labeled compounds such as:
L-Arginine-13C6,d14 (hydrochloride): Labeled with carbon-13 and deuterium.
L-Arginine-15N4 (hydrochloride): Labeled only with nitrogen-15.
L-Arginine-13C6,15N4 (hydrochloride): Labeled with both carbon-13 and nitrogen-15
The uniqueness of L-Arginine-15N4,d7 (hydrochloride) lies in its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical techniques .
Propiedades
Fórmula molecular |
C6H15ClN4O2 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |
Clave InChI |
KWTQSFXGGICVPE-CJTKNBRPSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[15N]=C([15NH2])[15NH2])[15NH2].Cl |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
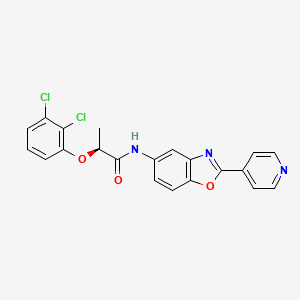
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)

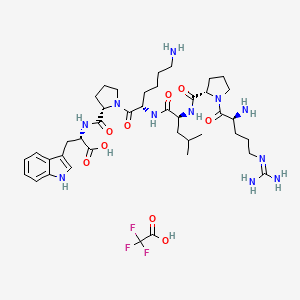
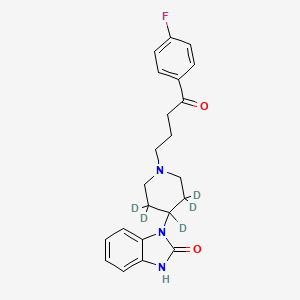


![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)

